molecular formula C17H23N5OS B5873117 N-cyclohexyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-cyclohexyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5873117
M. Wt: 345.5 g/mol
InChI Key: CUZHRCLWSVQSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. It is a member of the triazole family of compounds and is known to possess a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not yet fully understood. However, it is believed to exert its biological effects by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
N-cyclohexyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Candida albicans, Aspergillus niger, and Staphylococcus aureus. Additionally, it has been shown to possess anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclohexyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of action of various enzymes and proteins, as well as to investigate potential treatments for various diseases. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.

Future Directions

There are several future directions for research on N-cyclohexyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to elucidate the exact mechanism of action of this compound and to identify other potential biological activities. Finally, studies could be conducted to optimize the synthesis method for this compound and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

The synthesis of N-cyclohexyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide involves the reaction of cyclohexyl isocyanate with 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The reaction takes place under reflux conditions, and the final product is obtained after purification through column chromatography.

Scientific Research Applications

N-cyclohexyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antifungal, antibacterial, and anticancer activities. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-cyclohexyl-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-2-22-16(13-7-6-10-18-11-13)20-21-17(22)24-12-15(23)19-14-8-4-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZHRCLWSVQSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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